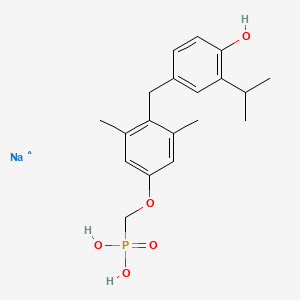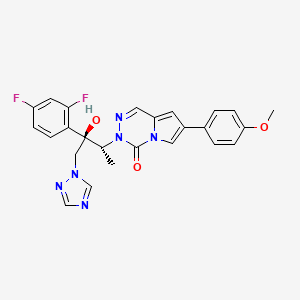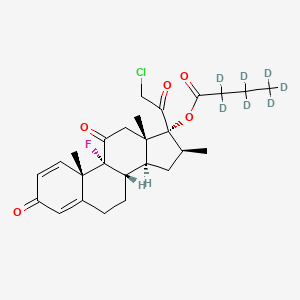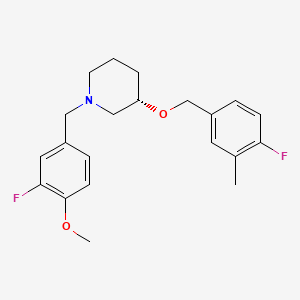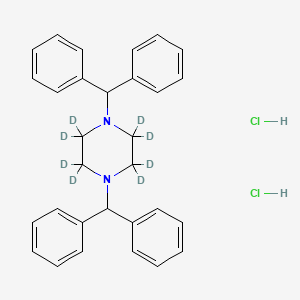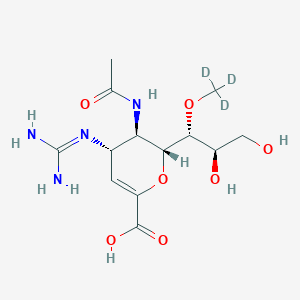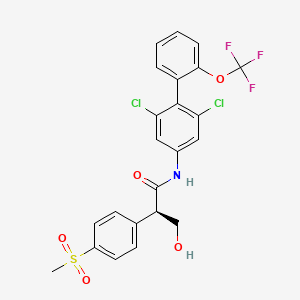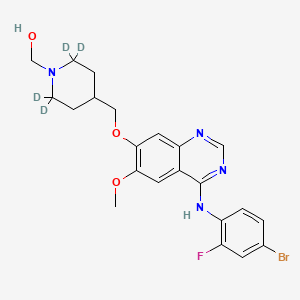
Hydroxy Vandetanib-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy Vandetanib-d4 is a deuterated derivative of Vandetanib, a tyrosine kinase inhibitor primarily used in the treatment of medullary thyroid cancer. The compound is labeled with deuterium, which is a stable isotope of hydrogen, to enhance its pharmacokinetic properties. This compound is used in biochemical research, particularly in proteomics, to study the metabolism and pharmacodynamics of Vandetanib .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Vandetanib-d4 involves the introduction of deuterium atoms into the Vandetanib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of a compound with the structure shown in formula III with a compound shown in formula IV in the presence of alkali to obtain the desired deuterated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The reaction conditions are optimized to ensure high yield and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy Vandetanib-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its original state or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Hydroxy Vandetanib-d4 has a wide range of scientific research applications:
Chemistry: Used to study the metabolic pathways and degradation products of Vandetanib.
Biology: Employed in proteomics to investigate protein interactions and functions.
Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of Vandetanib, aiding in the development of more effective cancer treatments.
Industry: Utilized in the production of deuterated drugs and other compounds for research and therapeutic purposes .
Mécanisme D'action
Hydroxy Vandetanib-d4 exerts its effects by inhibiting multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases. These receptors play crucial roles in tumor growth, progression, and angiogenesis. By blocking these pathways, this compound effectively inhibits tumor cell proliferation and angiogenesis .
Comparaison Avec Des Composés Similaires
Hydroxy Vandetanib-d4 is unique due to its deuterated nature, which enhances its stability and metabolic profile compared to non-deuterated Vandetanib. Similar compounds include:
Vandetanib: The non-deuterated parent compound used in cancer treatment.
Semaxanib: Another tyrosine kinase inhibitor with similar targets.
Vatalanib: A tyrosine kinase inhibitor used in cancer therapy.
AEE788: A dual inhibitor of EGFR and VEGFR, used in cancer research
This compound stands out due to its improved pharmacokinetic properties, making it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C22H24BrFN4O3 |
|---|---|
Poids moléculaire |
495.4 g/mol |
Nom IUPAC |
[4-[[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxymethyl]-2,2,6,6-tetradeuteriopiperidin-1-yl]methanol |
InChI |
InChI=1S/C22H24BrFN4O3/c1-30-20-9-16-19(10-21(20)31-11-14-4-6-28(13-29)7-5-14)25-12-26-22(16)27-18-3-2-15(23)8-17(18)24/h2-3,8-10,12,14,29H,4-7,11,13H2,1H3,(H,25,26,27)/i6D2,7D2 |
Clé InChI |
DOKXHMPUAQBETB-KXGHAPEVSA-N |
SMILES isomérique |
[2H]C1(CC(CC(N1CO)([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[2H] |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCN(CC4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)

